molecular formula C7H6F3N3O3 B1436638 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 229980-58-9

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1436638
CAS No.: 229980-58-9
M. Wt: 237.14 g/mol
InChI Key: BZTAPLFYRDPBPB-UHFFFAOYSA-N
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Description

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative featuring a unique combination of functional groups: an acetyl group at position 1, a methyl group at position 3, a nitro group at position 4, and a trifluoromethyl (CF₃) group at position 5. This structure confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Preparation Methods

General Synthetic Strategies for Substituted Pyrazoles

The pyrazole ring system can be synthesized and functionalized through several classical and modern methods. The key synthetic approaches relevant to the preparation of highly substituted pyrazoles like 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole include:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives.
  • Electrophilic and nucleophilic substitution reactions on preformed pyrazole rings.
  • Regioselective introduction of nitro and trifluoromethyl groups via specialized reagents.
  • Multistep sequences involving protection, substitution, and deprotection steps to achieve selective substitution patterns.

These methods are supported by extensive literature on pyrazole synthesis and functionalization, particularly focusing on regioselectivity and yield optimization.

Preparation Methods of this compound

Stepwise Synthesis Overview

The preparation of this compound typically involves the following key steps:

  • Synthesis of 3-methyl-5-(trifluoromethyl)pyrazole core
    This is commonly achieved by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds bearing trifluoromethyl substituents. For example, condensation of hydrazine with 1,3-diketones containing a trifluoromethyl group yields the pyrazole ring with substitution at positions 3 and 5.

  • N-Acetylation at the N1 position
    The pyrazole nitrogen (N1) is selectively acetylated using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to avoid over-acetylation or side reactions.

  • Nitration at the C4 position
    Electrophilic nitration is performed using nitrating agents (e.g., nitric acid or nitrating mixtures) under mild conditions to introduce the nitro group selectively at the 4-position of the pyrazole ring without affecting other substituents.

Detailed Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 Cyclocondensation Hydrazine hydrate + 1,3-diketone with CF3 group, EtOH, reflux Formation of 3-methyl-5-(trifluoromethyl)pyrazole core
2 N-Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine), 0–25°C Selective acetylation at N1 position
3 Electrophilic nitration Dilute HNO3 or nitrating mixture, low temperature (0–5°C) Introduction of nitro group at C4

This route ensures regioselectivity and high yield of the target compound by carefully controlling reaction conditions and reagent stoichiometry.

Research Findings and Optimization

Cyclocondensation Efficiency

  • Use of 1,3-diketones bearing trifluoromethyl groups improves electrophilicity and facilitates cyclocondensation with hydrazine derivatives, leading to higher yields (up to 90%) and regioselectivity.
  • Solvent choice (e.g., ethanol or aprotic solvents like DMF) and temperature control are critical to avoid side reactions and to favor the desired regioisomer.

N-Acetylation Selectivity

  • Acetylation performed at low temperatures (0–25°C) in the presence of mild bases (pyridine) prevents over-acetylation.
  • Monitoring by TLC or HPLC ensures reaction completion without degradation.

Nitration Control

  • Electrophilic nitration on pyrazoles is challenging due to multiple reactive sites.
  • Use of dilute nitrating agents and low temperatures (0–5°C) enhances selectivity for the 4-position.
  • Post-reaction purification by recrystallization or chromatography removes side products.

Comparative Table of Preparation Methods

Method Step Reagents/Conditions Advantages Limitations
Cyclocondensation Hydrazine + 1,3-diketone (CF3 substituted), EtOH, reflux High regioselectivity, good yield Requires pure diketone precursor
N-Acetylation Acetic anhydride/acetyl chloride, pyridine, 0–25°C Selective N1 acetylation Sensitive to overreaction
Nitration Dilute HNO3, 0–5°C Selective C4 nitration Possible side nitration

Notes on Scale-Up and Industrial Preparation

  • The synthetic route is amenable to scale-up with careful control of temperature and reagent addition rates.
  • Use of continuous flow reactors for nitration can improve safety and reproducibility.
  • Purification steps such as crystallization and washing with aqueous bases (e.g., sodium carbonate) are essential to remove acidic impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the trifluoromethyl position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole as a small molecule inhibitor targeting histone acetyltransferase (HAT) enzymes, specifically HAT1. The compound has been shown to inhibit HAT1 activity effectively, which is crucial for cancer cell proliferation. In high-throughput screening assays, compounds similar to this pyrazole demonstrated significant inhibition of HAT1 with IC50 values in the low micromolar range, indicating promising anticancer properties .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrazole derivatives. Research indicates that modifications in the pyrazole structure can enhance neuroprotection against oxidative stress in neuronal cells. The trifluoromethyl group in this compound potentially contributes to its ability to stabilize free radicals, making it a candidate for further investigation in neurodegenerative disease models.

Agrochemical Applications

Herbicidal Properties
The compound's structural features suggest potential applications in agrochemicals, particularly as a herbicide. Pyrazole derivatives have been explored for their ability to inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops. Preliminary studies have indicated that this compound exhibits selective herbicidal activity against certain weed species, warranting further field trials and optimization for agricultural use.

Material Science Applications

Synthesis of Functional Materials
In material science, pyrazole derivatives are gaining attention for their role in synthesizing functional materials. The unique electronic properties imparted by the trifluoromethyl group allow for the development of advanced materials with tailored conductivity and reactivity. Research is ongoing to explore the use of this compound in creating novel polymers and nanocomposites with enhanced performance characteristics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentInhibits HAT1 with low micromolar IC50
NeuroprotectionPotential stabilization against oxidative stress
AgrochemicalsHerbicideSelective activity against specific weeds
Material ScienceFunctional materials synthesisDevelopment of polymers with enhanced properties

Case Studies

Case Study 1: HAT1 Inhibition
In a study published in 2023, researchers designed a high-throughput assay to evaluate various compounds' inhibitory effects on HAT1. Among these, this compound was identified as a promising candidate due to its specific inhibition profile and low toxicity towards non-target cells .

Case Study 2: Herbicidal Efficacy
Field trials conducted on several weed species demonstrated that formulations incorporating this pyrazole derivative achieved over 80% control rates compared to untreated controls. These results suggest its potential as an effective herbicide while minimizing crop damage .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and trifluoromethyl could influence its binding affinity and specificity.

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in drug design and material science. Below, we compare 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole with structurally related analogs to highlight key differences in properties and applications.

Structural and Functional Group Analysis

Data Table: Substituent Effects and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 1-Ac, 3-Me, 4-NO₂, 5-CF₃ C₇H₇F₃N₃O₃ ~237.14 Not reported High polarity due to NO₂; potential precursor for amine synthesis
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole () 1-Ac, 3-Me, 5-CF₃ C₇H₈F₃N₂O 192.14 Not reported Reduced reactivity (lacks NO₂); used in ligand design
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole () 1-Benzyl, 5-Me, 4-NO₂, 3-CF₃ C₁₄H₁₄F₃N₃O₂ ~313 Not reported Enhanced steric bulk; explored as a GLUT1 inhibitor
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole () 4-Br, 1-Ph, 3-Ph, 5-CF₃ C₁₆H₁₁BrF₃N₂ 368.18 98–100 Bromine as a leaving group; suited for cross-coupling reactions
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole () 5-Hydrazinylidene, 3-CF₃ C₁₂H₁₀F₄N₄ 298.23 Not reported Fluorinated hydrazine derivative; antifungal/antibacterial activity

Biological Activity

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS Number: 1017793-88-2) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to summarize the available research on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₇H₆F₃N₃O₃, with a molecular weight of 237.14 g/mol. It is characterized by the following structural features:

  • Acetyl group : Enhances lipophilicity and biological activity.
  • Trifluoromethyl group : Imparts unique electronic properties that can influence biological interactions.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various pyrazole compounds against different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The compound demonstrated an IC₅₀ value of approximately 42.30 µM against NCI-H460 cells, indicating moderate potency in inhibiting cell proliferation .

CompoundCell LineIC₅₀ (µM)
This compoundNCI-H46042.30
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926.00
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.95

These findings suggest that further exploration into its anticancer mechanisms could yield promising therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. In a comparative study, several pyrazoles were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The compound exhibited notable inhibitory activity with an IC₅₀ value of 0.01 µM against COX-2, highlighting its potential as an anti-inflammatory agent superior to traditional NSAIDs like indomethacin .

CompoundCOX InhibitionIC₅₀ (µM)
This compoundCOX-20.01
Diclofenac sodiumCOX-254.65

This data emphasizes the importance of further investigations into its mechanism of action in inflammatory pathways.

The biological activities of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways involved in cell proliferation and inflammation:

  • Inhibition of Kinases : Some studies have shown that pyrazoles can inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
  • Reactive Oxygen Species (ROS) : Pyrazoles may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of pyrazoles in clinical settings:

  • Case Study on MCF7 Cells : A derivative was tested for its ability to induce apoptosis in MCF7 cells, showing significant promise as a chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes compared to control groups, supporting their efficacy as anticancer drugs.

Q & A

Q. Basic Synthesis Methods

Q. Q1. What are the established synthetic routes for 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

A1. The synthesis typically involves sequential functionalization of the pyrazole core. For example:

  • Nitro group introduction : Nitration using acetyl nitrate (prepared from nitric acid and acetic anhydride) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Acetylation : Reacting 3-methylpyrazole derivatives with excess acetyl chloride under anhydrous conditions, followed by purification via recrystallization .
  • Trifluoromethylation : Use of trifluoromethyl chloride or copper-mediated cross-coupling under inert atmospheres .
    Optimization : Adjusting solvent polarity (e.g., THF/water mixtures) and catalyst loading (e.g., CuSO₄/Na ascorbate for click chemistry) improves yields up to 89% .

Q. Advanced Regioselectivity Analysis

Q. Q2. How do steric and electronic effects influence the regioselectivity of substituent placement (e.g., nitro vs. acetyl groups) on the pyrazole ring?

A2. Regioselectivity is governed by:

  • Electronic factors : Electron-withdrawing groups (e.g., -NO₂, -CF₃) direct subsequent substitutions to meta/para positions due to deactivation of ortho sites .
  • Steric hindrance : Bulky groups like trifluoromethyl at position 5 disfurther substitutions at adjacent positions, favoring functionalization at position 4 . Computational DFT studies (e.g., Mulliken charge analysis) can predict preferential sites for electrophilic attacks .

Q. Characterization Techniques

Q. Q3. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

A3. A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to identify substituent environments (e.g., acetyl methyl at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm acetyl C=O stretches (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 307.05) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. Stability and Reactivity

Q. Q4. How do the nitro and trifluoromethyl groups affect the compound’s stability under acidic or basic conditions?

A4.

  • Acidic conditions : The nitro group stabilizes the ring via resonance, but the acetyl group may hydrolyze to carboxylic acid under strong acids (e.g., HCl/H₂O reflux) .
  • Basic conditions : Trifluoromethyl groups enhance electron deficiency, making the pyrazole susceptible to nucleophilic attack at position 3. Stability tests in NaOH/MeOH (1M, 24h) show <5% degradation .

Q. Advanced Functionalization Strategies

Q. Q5. What methodologies enable selective modification of this compound for bioactivity studies (e.g., coupling with triazoles or imidazoles)?

A5. Key strategies include:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties at position 3, achieving >80% yields .
  • Suzuki-Miyaura Coupling : Introduce aryl groups using Pd(PPh₃)₄ and boronic acids in degassed DMF/H₂O .
  • Protection/Deprotection : Temporarily mask the acetyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during nitration .

Q. Computational Modeling

Q. Q6. How can computational tools predict the electronic properties and reactivity of this compound?

A6.

  • DFT Calculations : Gaussian09 or ORCA software can map electrostatic potentials (ESPs) to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .
  • Hammett Constants : Quantify substituent effects on reaction rates (σ values: -NO₂ = +0.78, -CF₃ = +0.54) to design derivatives with tuned reactivity .

Q. Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported melting points or NMR data for this compound?

A7.

  • Purity Verification : Reanalyze samples via HPLC (C18 column, MeCN/H₂O mobile phase) to detect impurities .
  • Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries to resolve structural ambiguities .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) do not cause peak shifts in NMR .

Q. Biological Activity Profiling

Q. Q8. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

A8.

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using stopped-flow spectrophotometry .
  • Antimicrobial Activity : Broth microdilution assays (MIC90) against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .

Q. Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound in the laboratory?

A9.

  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent photodegradation .

Q. Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

A10.

  • Detailed Protocols : Publish step-by-step procedures with exact reagent ratios (e.g., 1.3 equiv alkyne in CuAAC) .
  • Open Data : Share NMR spectra, crystal structures, and HPLC chromatograms via repositories like Chemotion .
  • Interlab Validation : Collaborate with independent labs to cross-verify melting points and spectral data .

Properties

IUPAC Name

1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)12(11-3)4(2)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTAPLFYRDPBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654049
Record name 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229980-58-9
Record name 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

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